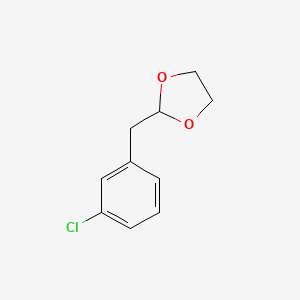

1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene

描述

Chemical Identity and Registry Information

1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene possesses well-documented registry information that establishes its chemical identity within international databases. The compound is assigned Chemical Abstracts Service registry number 842123-93-7, which serves as its unique identifier in chemical literature and commercial databases. This registry designation distinguishes it from closely related isomeric compounds, including the 2-position isomer and the 4-position isomer, which carry different registry numbers and exhibit distinct chemical properties.

The molecular formula for this compound is established as C₁₀H₁₁ClO₂, with a corresponding molecular weight of 198.65 daltons. These fundamental parameters define the compound's basic composition and mass characteristics. The molecule contains ten carbon atoms, eleven hydrogen atoms, one chlorine atom, and two oxygen atoms arranged in a specific structural configuration that determines its chemical behavior and reactivity patterns.

Several synonymous names appear in chemical databases for this compound, reflecting different nomenclature conventions and systematic naming approaches. Alternative designations include 2-(3-Chlorobenzyl)-1,3-dioxolane and 1,3-Dioxolane, 2-[(3-chlorophenyl)methyl]-. These alternative names emphasize different structural aspects of the molecule while referring to the identical chemical entity. The MDL number MFCD04117648 provides an additional unique identifier used in molecular databases and chemical inventory systems.

The following table summarizes the key registry and identification data:

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 842123-93-7 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

| MDL Number | MFCD04117648 |

| SMILES Code | ClC1=CC(CC2OCCO2)=CC=C1 |

Historical Context and Discovery

The historical development of this compound relates closely to advances in dioxolane chemistry and aromatic halogenation methodologies. Dioxolane derivatives emerged as important synthetic intermediates during the mid-twentieth century when chemists developed reliable methods for acetalizing aldehydes with ethylene glycol. The parent 1,3-dioxolane structure was first obtained through condensation reactions of ethylene glycol with formaldehyde using acid catalysts, establishing the foundation for subsequent substituted derivatives.

Patent literature from the late 1970s provides evidence of systematic synthetic approaches to chlorinated benzyl dioxolanes. A significant United States patent filed in December 1979 described processes for preparing 3-phenoxybenzene derivatives that involved intermediate formation of 2-(3-chlorophenyl)-1,3-dioxolane compounds. This patent work, assigned to Chinoin Pharmaceutical and Chemical Works, demonstrated the synthetic utility of chlorinated benzyl dioxolanes as intermediates in pharmaceutical synthesis pathways.

The development of these compounds coincided with growing interest in protecting group strategies for aldehyde functionalities in organic synthesis. Dioxolane formation became recognized as an effective method for protecting carbonyl groups during multi-step synthetic sequences. The combination of aromatic halogen substitution with dioxolane protection provided synthetic chemists with versatile intermediates capable of undergoing selective transformations while maintaining stability under various reaction conditions.

Research investigations during the 1970s and 1980s established fundamental synthetic methodologies for accessing chlorinated benzyl dioxolanes through direct acetalization reactions. These historical developments laid the groundwork for contemporary applications of such compounds in pharmaceutical synthesis and materials chemistry. The specific 3-chloro substitution pattern gained particular attention due to its favorable reactivity profile in nucleophilic aromatic substitution reactions and metal-catalyzed coupling processes.

Structural Classification in Organic Chemistry

This compound belongs to multiple overlapping structural classifications within organic chemistry, reflecting its hybrid nature combining aromatic halide and heterocyclic acetal functionalities. The compound is primarily classified as an aryl halide, specifically an aryl chloride, due to the presence of a chlorine atom directly bonded to the benzene ring. Aryl halides constitute a fundamental class of aromatic compounds characterized by halogen substitution on aromatic systems, exhibiting distinct reactivity patterns compared to alkyl halides.

The aromatic ring system establishes the compound as a substituted benzene derivative within the broader category of aromatic hydrocarbons. The benzene ring provides stability through aromatic delocalization while serving as a platform for further substitution reactions. The meta-positioning of the chlorine substituent relative to the dioxolane-containing side chain creates specific electronic and steric effects that influence the molecule's chemical behavior and reactivity patterns.

The dioxolane moiety classifies the compound within the heterocyclic acetal family, specifically as a five-membered ring containing two oxygen atoms at the 1,3-positions. Dioxolanes represent saturated oxygen heterocycles closely related to tetrahydrofuran, distinguished by the replacement of a methylene group with an oxygen atom. This structural feature imparts unique chemical stability and reactivity characteristics associated with cyclic acetals.

The methylene linker connecting the aromatic ring to the dioxolane system creates a benzyl derivative classification. Benzyl compounds are characterized by a methylene group directly attached to an aromatic ring, providing a reactive site for various chemical transformations. The combination of these structural elements produces a multifunctional molecule capable of participating in diverse chemical reactions targeting either the aromatic halide or the acetal functionality.

The following structural classification hierarchy applies:

| Classification Level | Category |

|---|---|

| Primary | Aryl Halide |

| Secondary | Substituted Benzene |

| Tertiary | Benzyl Derivative |

| Quaternary | Heterocyclic Acetal |

| Functional Group | Chloroarene, Dioxolane |

Systematic Nomenclature and Terminology

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The primary naming approach treats the benzene ring as the parent structure, with substituents named according to their positions and chemical nature. The chlorine atom occupies position 1 of the benzene ring, establishing the numbering system for subsequent substituent designation.

The dioxolane-containing substituent at position 3 requires careful systematic description. The methyl group connecting the dioxolane ring to the benzene system is designated as a methyl bridge, while the dioxolane ring itself is numbered independently. The complete systematic name reflects this structural complexity: this compound, where the parenthetical expression describes the complete substituent attached to position 3 of the chlorobenzene system.

Alternative nomenclature approaches emphasize different structural aspects of the molecule. When the dioxolane ring is considered the primary structural unit, the compound may be named as 2-[(3-chlorophenyl)methyl]-1,3-dioxolane. This naming convention treats the dioxolane as the parent structure with a chlorinated benzyl substituent at the 2-position. Both naming approaches are chemically valid and appear in scientific literature depending on the context and emphasis of specific research applications.

The International Union of Pure and Applied Chemistry name computed by chemical databases is 2-[(3-chlorophenyl)methyl]-1,3-dioxolane, reflecting the convention of selecting the longest carbon chain or most complex ring system as the parent structure. This systematic approach ensures consistency in chemical communication and database organization. The corresponding International Chemical Identifier provides additional standardized representation: InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2.

Simplified Molecular Input Line Entry System notation offers a compact representation of the molecular structure: ClC1=CC(CC2OCCO2)=CC=C1. This notation system provides unambiguous structural description suitable for database storage and computational applications. The notation clearly indicates the connectivity between the chlorinated aromatic ring and the dioxolane heterocycle through the methylene bridge.

Common terminology variations include abbreviations and trade names that may appear in commercial contexts, though systematic names remain preferred for scientific communication. The compound may be referenced as 3-chlorobenzyl-1,3-dioxolane in some contexts, emphasizing the benzyl nature of the aromatic substituent. Understanding these nomenclature variations ensures accurate identification and communication regarding this specific chemical entity across different scientific and commercial applications.

属性

IUPAC Name |

2-[(3-chlorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLFACKUDVCUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373919 | |

| Record name | 2-[(3-chlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-93-7 | |

| Record name | 2-[(3-chlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and mechanisms of action associated with this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a chloro group and a dioxolane moiety. The presence of the dioxolane ring is significant as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing dioxolane structures often exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The observed IC50 values suggest significant potency:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 10 |

| HCT-116 | 15 |

These findings indicate that the compound may induce apoptosis or inhibit cell proliferation through various biochemical pathways.

The biological activity of this compound is likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or proliferation, such as topoisomerases or kinases.

- Cell Cycle Arrest : Evidence suggests that the compound can cause cell cycle arrest in cancer cells, preventing their division.

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antibacterial effects of various chlorinated dioxolanes against clinical isolates. Results indicated that this compound exhibited superior antibacterial activity compared to control groups.

-

Anticancer Activity Assessment :

- In vitro assays conducted on MCF-7 and HCT-116 cells demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

相似化合物的比较

Structural Analogs and Key Differences

The following table summarizes structural analogs of 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene, highlighting substituent variations and their implications:

Physicochemical Properties

Reactivity and Functionalization

- Hydrochlorination : Allyl-substituted analogs (e.g., 1k) undergo efficient hydrochlorination to yield chlorinated alkanes , while ethynyl derivatives (e.g., trimethylsilylethynyl) are semihydrogenated to E-alkenes with >99:1 selectivity .

- C–H Activation : The dioxolane group in the target compound may act as a directing group for metal-catalyzed C–H bond functionalization, similar to N,O-bidentate directing groups in benzimidazolones .

- Halogen Exchange : Trichloromethyl derivatives are less reactive toward nucleophilic substitution compared to methyl or allyl-substituted analogs due to steric hindrance.

准备方法

General Approach

The synthesis typically involves the acetalization of a chlorobenzyl derivative with ethylene glycol to form the 1,3-dioxolane ring. The key step is the reaction of 3-chlorobenzyl chloride or 3-chlorobenzyl alcohol with ethylene glycol under acidic catalysis, which promotes ring closure to the dioxolane acetal.

- Starting Materials: 3-chlorobenzyl chloride or 3-chlorobenzyl alcohol, ethylene glycol

- Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid

- Solvents: Inert solvents like toluene or chlorobenzene, often used to form azeotropes for water removal

- Conditions: Reflux with continuous removal of water to drive equilibrium toward acetal formation

- Purification: Extraction, distillation, recrystallization, or column chromatography

This method is consistent with the preparation of positional isomers such as 1-chloro-2-(1,3-dioxolan-2-ylmethyl)benzene and 1-chloro-4-(1,3-dioxolan-2-ylmethyl)benzene, where the position of the chloro substituent varies but the synthetic strategy remains similar.

Detailed Reaction Example

A representative synthesis involves:

- Reacting 3-chlorobenzyl chloride with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid)

- Heating the mixture under reflux conditions (typically 80–120 °C)

- Using a Dean-Stark apparatus or similar to continuously remove water formed during acetalization

- After completion (monitored by TLC or GC), cooling the reaction mixture and extracting the product with an organic solvent

- Purifying the crude product by recrystallization or silica gel chromatography

This approach yields the target compound with high purity and moderate to good yields (typically 70–85%) depending on reaction optimization.

Industrial and Advanced Preparation Methods

Continuous Flow and Catalytic Systems

Industrial synthesis often employs continuous flow reactors to enhance control over reaction parameters such as temperature, residence time, and mixing, which improves yield and reproducibility. Acid catalysts are chosen for their efficiency and recyclability, and solvents are selected to facilitate azeotropic removal of water and easy recovery.

- Use of phase transfer catalysts (e.g., tetraalkylammonium salts) can enhance reaction rates and selectivity under milder conditions.

- Strong acids like benzenesulfonic acid or sulfuric acid are used in inert solvents (toluene, chlorobenzene) to promote acetalization at 80–180 °C.

- Water removal by azeotropic distillation is critical to drive the equilibrium toward product formation.

Purification and Quality Control

Purification methods include:

- Recrystallization: Using solvents such as ethanol or ethyl acetate to obtain high-purity crystals.

- Column Chromatography: Silica gel with hexane/ethyl acetate gradients to separate impurities.

- Distillation: For volatile impurities removal, especially in industrial settings.

Analytical techniques such as NMR, IR, and GC-MS are employed to confirm structure and purity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 3-Chlorobenzyl chloride or alcohol | Readily available precursors |

| Catalyst | p-Toluenesulfonic acid, sulfuric acid | Acid catalyst for acetalization |

| Solvent | Toluene, chlorobenzene | Forms azeotrope with water |

| Temperature | 80–120 °C | Reflux conditions |

| Reaction Time | 2–6 hours | Monitored by TLC or GC |

| Water Removal | Dean-Stark apparatus or azeotropic distillation | Drives equilibrium to product |

| Yield | 70–85% | Dependent on optimization |

| Purification | Recrystallization, chromatography | Ensures >95% purity |

| Industrial Enhancements | Continuous flow reactors, phase transfer catalysts | Improves yield and scalability |

常见问题

Q. What are the standard synthetic routes for 1-Chloro-3-(1,3-dioxolan-2-ylmethyl)benzene?

The compound is synthesized via nucleophilic substitution by reacting 3,5-dichlorobenzyl chloride with 1,3-dioxolane in the presence of a base (e.g., potassium carbonate) under reflux conditions. Post-reaction purification typically involves column chromatography to isolate the product. Solvent choice (e.g., acetone or DMF) and reaction time (6–12 hours) are critical for yield optimization .

Q. What spectroscopic techniques are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the dioxolane ring’s methylene protons (~4.0–4.5 ppm) and aromatic chlorine substituents.

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Detect the dioxolane C-O-C stretching vibration (~1100 cm). For crystallographic confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally related compounds .

Q. How does the dioxolane moiety influence solubility and reactivity?

The dioxolane group enhances solubility in polar aprotic solvents (e.g., THF, DCM) due to its oxygen-rich structure. It also acts as a protecting group for aldehydes/ketones in multi-step syntheses, enabling selective functionalization of the chlorinated benzene ring .

Advanced Research Questions

Q. What experimental strategies mitigate side reactions during synthesis?

- Catalyst Optimization: Introduce Lewis acids (e.g., AlCl) to accelerate substitution while suppressing elimination byproducts.

- Stoichiometric Control: Maintain a 1:1.2 molar ratio of 3,5-dichlorobenzyl chloride to 1,3-dioxolane to avoid over-alkylation.

- In Situ Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .

Q. How do substituent positions affect electrophilic aromatic substitution (EAS) reactivity?

Comparative studies with analogs (e.g., 1-Chloro-3-(methylsulfonyl)benzene) reveal that electron-withdrawing groups (e.g., Cl, dioxolane) deactivate the benzene ring, directing EAS to the para position. Computational modeling (DFT) can predict regioselectivity by analyzing electron density maps and frontier molecular orbitals .

Q. What methodologies assess the compound’s bioactivity in pharmaceutical contexts?

- In Vitro Assays: Test inhibition of enzymatic targets (e.g., kinases) using fluorescence-based assays.

- Cytotoxicity Screening: Employ MTT assays on cell lines to evaluate IC values.

- Structural-Activity Relationship (SAR): Synthesize derivatives (e.g., replacing dioxolane with dithiolane) and compare bioactivity profiles .

Q. How to resolve contradictions in reported reaction yields?

Discrepancies often arise from impurities in starting materials or solvent effects. Reproduce reactions under inert atmospheres (N/Ar) and use freshly distilled 1,3-dioxolane. Validate purity via -NMR integration and elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。